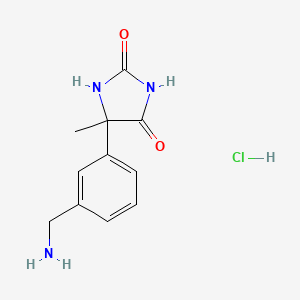
5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones involves the reaction of substituted phenyl isocyanates with amino nitriles, leading to several intermediate products before finally yielding the desired imidazolidine-2,4-diones. These compounds, including structures similar to the subject compound, have been characterized by their NMR spectra and verified through X-ray diffraction, indicating a detailed pathway to achieve these molecules (Sedlák et al., 2005).
Molecular Structure Analysis
The molecular structure of related imidazolidine-2,4-dione compounds has been elucidated through single crystal X-ray structural analysis. For instance, the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione was confirmed, showcasing the planarity of the imidazolidine system and the angles between different substituents, providing insights into the steric and electronic influences on the molecule's reactivity and properties (Aydın et al., 2013).
Chemical Reactions and Properties
The chemical behavior of imidazolidine-2,4-diones reveals a fascinating array of reactions, including hydrolysis under alkaline conditions to yield ureidocarboxylic acids. The reactivity can be influenced by electron-acceptor substituents on the phenyl group, affecting the rate of hydrolysis and the pKa values of these compounds. This reactivity profile highlights the compound's versatility in chemical transformations (Sedlák et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds in various environments. Studies involving spectroscopic and computational approaches have provided valuable information on the molecular geometry and electronic structure, which are essential for predicting the physical behavior of these molecules (Kumar & Bhaskar, 2019).
Chemical Properties Analysis
The chemical properties of imidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different reagents, have been extensively studied. The synthesis pathways and the molecular structure significantly influence these properties, providing a foundation for designing compounds with desired chemical behaviors. For example, the kinetics of hydrolysis reactions offer insights into the compound's stability and reactivity in different pH environments, essential for their practical applications (Bergon & Calmon, 1978).
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Novel Spiro-linked and Thioxoimidazolidine Compounds
A study by Klásek et al. (2010) investigated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel spiro-linked and thioxoimidazolidine derivatives. These compounds showcased interesting chemical properties and structural characteristics as confirmed by various spectroscopic methods and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Synthesis of Substituted Imidazolidine-2,4-diones
Sedlák et al. (2005) described the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involved the reaction of substituted phenyl isocyanates with specific nitriles, leading to unique imidazolidine derivatives with confirmed structures through NMR and X-ray diffraction (Sedlák, Keder, Hanusek, & Růžička, 2005).
Biological Activity and Applications
Antimicrobial Activities of Heteroaryl Thiazolidine-2,4-diones
Ibrahim et al. (2011) conducted a study on the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to compounds with significant antimicrobial activities against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Synthesis and Pharmacological Evaluation
Czopek et al. (2010) synthesized novel 5-spiroimidazolidine-2,4-dione derivatives and evaluated their pharmacological properties, particularly their affinity for serotonin receptors. This study provided insights into the potential antidepressant and anxiolytic activities of these compounds (Czopek, Byrtus, Kołaczkowski, Pawłowski, Dybała, Nowak, Tatarczyńska, Wesołowska, & Chojnacka-Wójcik, 2010).
Additional Insights
Novel Synthesis of Imidazolidine Derivatives
Witchard and Watson (2010) described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione. This methodology enabled the creation of analogues of certain alkaloids with potential biological activities (Witchard & Watson, 2010).
Discovery of Dual Inhibitors in Cancer Research
Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of key signaling pathways in cancer cells, indicating its potential as a lead compound for developing new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKWIGPUSARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



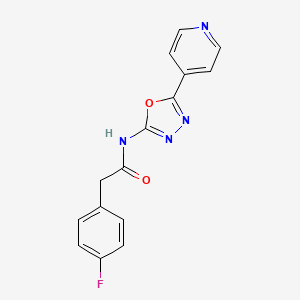
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
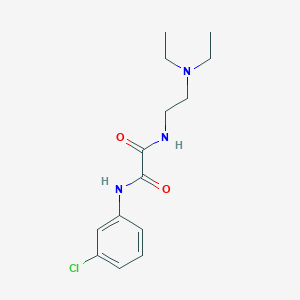
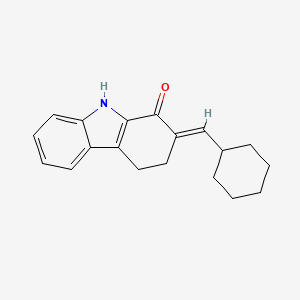
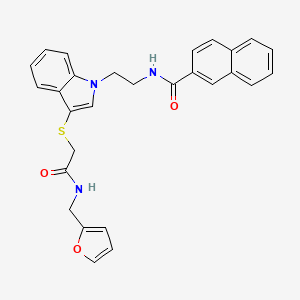
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

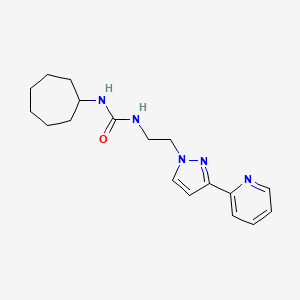
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)